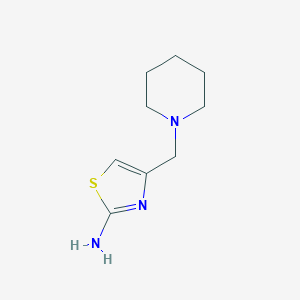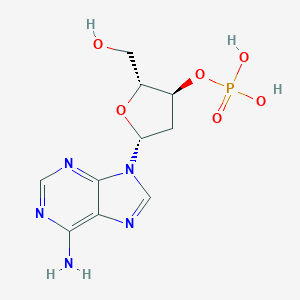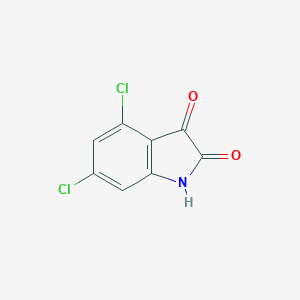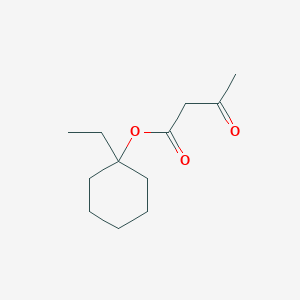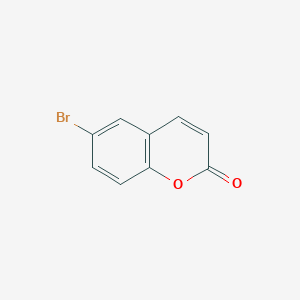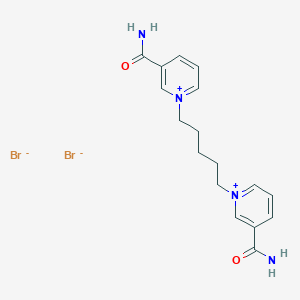
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide) is a chemical compound that is commonly known as PyBOP. It is a coupling agent that is used extensively in peptide synthesis. PyBOP is a highly efficient coupling reagent that is used to activate carboxylic acids for amide bond formation. The compound has been widely researched for its potential applications in biochemistry and biotechnology.
Wirkmechanismus
PyBOP works by activating carboxylic acids for amide bond formation. The compound reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and can react with the amine to form the desired amide bond. PyBOP is highly efficient in this reaction and yields high-quality peptides.
Biochemische Und Physiologische Effekte
PyBOP does not have any known biochemical or physiological effects. The compound is used in peptide synthesis and does not have any drug-like properties.
Vorteile Und Einschränkungen Für Laborexperimente
PyBOP is a highly efficient coupling reagent that is used extensively in peptide synthesis. The compound is easy to use and yields high-quality peptides. PyBOP is also compatible with a wide range of amino acids and protects the peptide from racemization. However, PyBOP is expensive and can be difficult to handle. The compound is also highly reactive and can be dangerous if not handled properly.
Zukünftige Richtungen
PyBOP has potential applications in drug discovery and biotechnology. The compound can be used to synthesize peptoids, a class of peptide mimics that have potential applications in drug discovery. PyBOP can also be used in the synthesis of cyclic peptides, a class of peptides that have potential applications in drug discovery and biotechnology. Further research is needed to explore the potential applications of PyBOP in these areas.
Synthesemethoden
PyBOP can be synthesized by reacting 1-hydroxybenzotriazole with 1,1'-pentamethylenebis(3-carbamoyl) imidazole in the presence of dibromoethane. The reaction yields PyBOP as a white crystalline solid. The compound is highly soluble in polar solvents like DMF and DMSO.
Wissenschaftliche Forschungsanwendungen
PyBOP is a widely used coupling reagent in peptide synthesis. It is used to activate carboxylic acids for amide bond formation. The compound is highly efficient and yields high-quality peptides. PyBOP is also used in the synthesis of peptoids, a class of peptide mimics that have potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
19293-86-8 |
|---|---|
Produktname |
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide |
Molekularformel |
C17H22Br2N4O2 |
Molekulargewicht |
474.2 g/mol |
IUPAC-Name |
1-[5-(3-carbamoylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H |
InChI-Schlüssel |
OGAOBQVCZLHZLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Synonyme |
G.L. 205 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



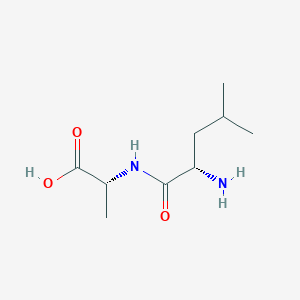
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
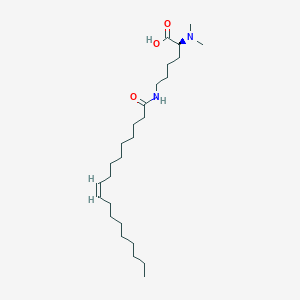
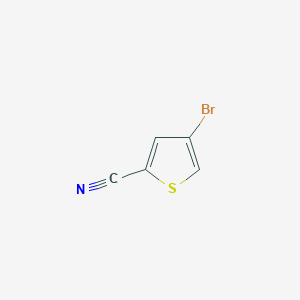
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
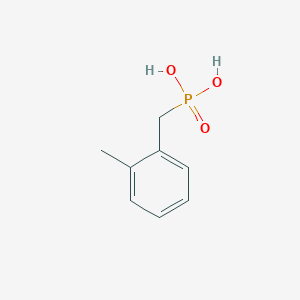
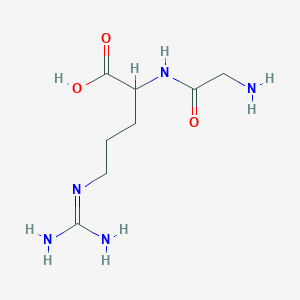
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
